molecular formula C8H6BrFN2O B15227639 (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B15227639
M. Wt: 245.05 g/mol
InChI Key: USDLOQWSQCKAOR-UHFFFAOYSA-N
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Description

(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the structure enhances its reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated reagents under controlled conditions. For instance, the reaction of 2-aminopyridine with brominated and fluorinated reagents in the presence of a base can yield the desired imidazo-pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridine derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives, respectively .

Scientific Research Applications

Chemistry

In chemistry, (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functionalizability make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol: Similar in structure but lacks the bromine atom.

    (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Similar but lacks the fluorine atom.

    (3-Fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates: Contains a phosphonate group instead of a hydroxyl group.

Uniqueness

The uniqueness of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol lies in the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

(6-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

InChI

InChI=1S/C8H6BrFN2O/c9-5-1-2-7-11-6(4-13)8(10)12(7)3-5/h1-3,13H,4H2

InChI Key

USDLOQWSQCKAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)F)CO

Origin of Product

United States

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